Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
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Overview
Description
Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities . This compound is of particular interest due to its unique structure, which combines a thiazole ring with a pyridine ring, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
The synthesis of ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-(3-bromo-5-methylpyridin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazolo[4,5-b]pyridine derivative.
Chemical Reactions Analysis
Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, antiviral, and anticancer activities.
Biological Studies: It is used in studies to understand the biological activities of thiazole derivatives and their interactions with various biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, they can inhibit the activity of bacterial DNA gyrase, leading to antibacterial effects, or interact with estrogen receptors, leading to potential anticancer effects .
Comparison with Similar Compounds
Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazolopyrimidine derivatives share similar structural features and biological activities.
Pyridine Derivatives: Compounds like 2-bromopyridine and 3-methylpyridine also share structural similarities and can undergo similar chemical reactions.
The uniqueness of ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate lies in its combined thiazole and pyridine rings, which provide a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C10H9BrN2O2S |
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Molecular Weight |
301.16 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-3-15-9(14)6-4-5(2)12-8-7(6)16-10(11)13-8/h4H,3H2,1-2H3 |
InChI Key |
BGCUAJIHCRNCQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N=C(S2)Br |
Origin of Product |
United States |
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